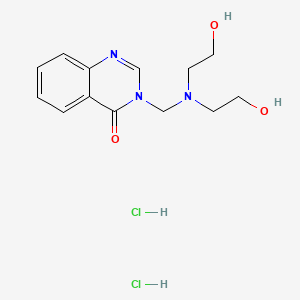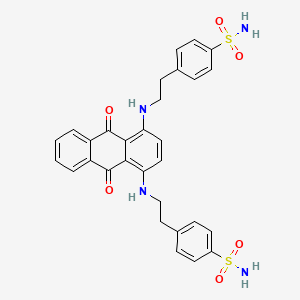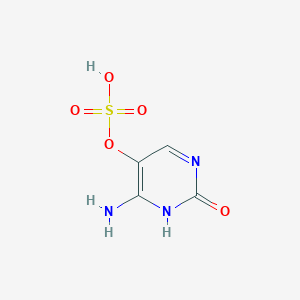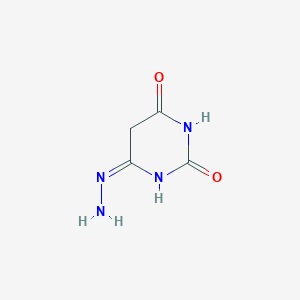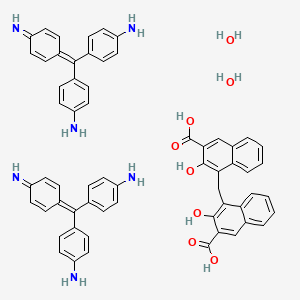
Pararosaniline embonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pararosaniline embonate, also known as pararosaniline pamoate, is an organic compound with the formula [(H₂NC₆H₄)₃C]Cl. It is a magenta solid that is primarily used as a dye. Pararosaniline is one of the four components of basic fuchsine, alongside rosaniline, new fuchsine, and magenta II . It has a variety of applications, including its use in the detection of sulfur dioxide and as a colorimetric test for aldehydes .
Méthodes De Préparation
Pararosaniline can be synthesized through the condensation of aniline and para-aminobenzaldehyde. Alternatively, it can be produced by the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . Industrial production methods typically involve these synthetic routes, with specific reaction conditions optimized for yield and purity.
Analyse Des Réactions Chimiques
Pararosaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its structure, leading to different functional groups.
Substitution: Pararosaniline can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Pararosaniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pararosaniline involves its interaction with specific molecular targets and pathways. As a dye, it binds to various substrates through ionic and covalent interactions, leading to color changes that can be detected visually or spectrophotometrically. In biological applications, it binds to nucleic acids and other macromolecules, allowing for their visualization under a microscope .
Comparaison Avec Des Composés Similaires
Pararosaniline is structurally related to other triarylmethane dyes, such as:
- Rosaniline
- New fuchsine
- Magenta II
- Crystal violet
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. Pararosaniline is unique in its ability to form stable complexes with aldehydes, making it particularly useful in histochemical staining techniques .
Propriétés
Numéro CAS |
7232-51-1 |
|---|---|
Formule moléculaire |
C61H54N6O8 |
Poids moléculaire |
999.1 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C23H16O6.2C19H17N3.2H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2;2*1H2 |
Clé InChI |
HFAAHEOLTBJLBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


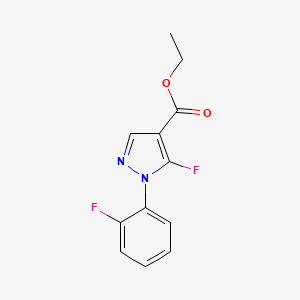
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)


